molecular formula C13H14FN3O5S B2440469 3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034269-58-2

3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2440469
CAS No.: 2034269-58-2
M. Wt: 343.33
InChI Key: ZQXGSBHJLWVMSI-UHFFFAOYSA-N
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Description

3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted phenyl ring, a sulfonyl group, an azetidine ring, and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.

    Introduction of the Fluoro-Substituted Phenyl Group: The fluoro-substituted phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluoro-substituted benzene derivative reacts with a nucleophile.

    Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction, typically using a sulfonyl chloride reagent in the presence of a base.

    Formation of the Imidazolidine-2,4-dione Moiety: The imidazolidine-2,4-dione moiety can be formed through a cyclization reaction involving a suitable diamine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups, such as reducing a carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro-substituted phenyl ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines or thiols and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an alcohol or amine.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound’s functional groups could be useful in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: The compound could be used as a probe to study biological processes, particularly those involving its target enzymes or receptors.

    Industrial Applications: The compound could be used as an intermediate in the synthesis of other valuable compounds or materials.

Mechanism of Action

The mechanism of action of 3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione: shares similarities with other compounds that feature azetidine or imidazolidine moieties, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields where these properties are advantageous.

Properties

IUPAC Name

3-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O5S/c1-22-11-3-2-9(4-10(11)14)23(20,21)16-6-8(7-16)17-12(18)5-15-13(17)19/h2-4,8H,5-7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXGSBHJLWVMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CNC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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